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Compound of Interest

Compound Name: Parsaclisib Hydrochloride

Cat. No.: B609840 Get Quote

An In-depth Examination of a Potent and Selective PI3Kδ Inhibitor

This technical guide provides a comprehensive overview of Parsaclisib (INCB050465), a next-

generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta

(PI3Kδ), for researchers, scientists, and drug development professionals. Parsaclisib has been

extensively evaluated in clinical trials for the treatment of various subtypes of relapsed or

refractory non-Hodgkin lymphoma (NHL), demonstrating significant clinical activity and a

manageable safety profile.

Core Concepts: Mechanism of Action and Rationale
Parsaclisib targets the delta isoform of PI3K, a critical component of the B-cell receptor (BCR)

signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active,

driving cell proliferation, survival, and growth.[1][3][4][5] By selectively inhibiting PI3Kδ,

Parsaclisib effectively disrupts these pro-survival signals, leading to the inhibition of tumor cell

growth and induction of apoptosis.[1][2] Its high selectivity for the delta isoform over other class

I PI3K isoforms (α, β, and γ) is a key design feature intended to minimize off-target toxicities.[1]

[3][5][6] Preclinical studies have shown that Parsaclisib is over 1,000 to 20,000 times more

selective for PI3Kδ than other isoforms.[1][3][6]
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Diagram 1: Parsaclisib's Mechanism of Action in the PI3K/AKT/mTOR Pathway.
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Preclinical and Pharmacological Data
Parsaclisib has demonstrated potent antitumor activity in preclinical models of B-cell

malignancies.[6][7] In vitro, it directly blocks PI3K signaling-mediated cell proliferation in various

B-cell lines.[1][6] In vivo studies using xenograft models have shown that Parsaclisib can inhibit

tumor growth in a dose-dependent manner.[1]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in patients have shown that Parsaclisib is rapidly absorbed after oral

administration, with the time to maximum plasma concentration (Tmax) typically occurring

within an hour.[7][8] The steady-state geometric mean terminal-phase disposition half-life is

approximately 10 hours.[7][8] Doses of 20 mg once daily have been shown to maintain

concentrations above the IC90 for target inhibition throughout the dosing interval.[3]

Pharmacodynamic analyses have confirmed target engagement, with studies showing

significant changes in plasma proteins associated with PI3Kδ inhibition, such as CXCL13,

CCL17, and IL10, following treatment with Parsaclisib.[7]

Table 1: Key Pharmacological and Preclinical Parameters for Parsaclisib
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Parameter Value Reference

Target
Phosphoinositide 3-kinase

delta (PI3Kδ)
[1][2]

Selectivity

>1,000 to >20,000-fold for

PI3Kδ over other Class I

isoforms

[1][3][6]

IC50 (whole blood) 10 nM [3][4]

IC90 (whole blood) 77 nM [3][4]

IC50 (biochemical assay) 1 nM [5]

In Vivo Efficacy

Dose-dependent tumor growth

inhibition in Pfeiffer xenograft

models (0.1-10 mg/kg)

[1]

Mean Tmax ~0.55 - 1 hour [7][8]

Mean Half-life (t½) ~9.9 - 10 hours [7][8]

Clinical Development in Non-Hodgkin Lymphoma
Parsaclisib has been extensively investigated in a series of clinical trials known as the

CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program.[9]

[10][11] These studies have evaluated Parsaclisib as both a monotherapy and in combination

with other agents across various NHL subtypes.

Monotherapy Efficacy in Relapsed/Refractory NHL
Parsaclisib has demonstrated significant efficacy as a monotherapy in patients with relapsed or

refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), mantle cell lymphoma

(MCL), and diffuse large B-cell lymphoma (DLBCL).

Table 2: Summary of Parsaclisib Monotherapy Efficacy in NHL Subtypes from CITADEL Trials
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NHL
Subtype

Trial
Dosing
Regimen

Objective
Respons
e Rate
(ORR)

Complete
Respons
e (CR)
Rate

Median
Duration
of
Respons
e (DOR)

Referenc
e

Follicular

Lymphoma

(FL)

CITADEL-

203

20 mg QD

for 8 wks,

then 2.5

mg QD

77.7% 19.4%
14.7

months
[12][13]

Marginal

Zone

Lymphoma

(MZL)

CITADEL-

204

20 mg QD

for 8 wks,

then 2.5

mg QD

57%
Not

Reported

Not

Reported
[9]

Mantle Cell

Lymphoma

(MCL)

(BTKi-

naïve)

CITADEL-

205

20 mg QD

for 8 wks,

then 2.5

mg QD

70.1% 15.6%
12.1

months
[5][14]

Diffuse

Large B-

Cell

Lymphoma

(DLBCL)

CITADEL-

202

20 mg QD

for 8 wks,

then 20 mg

QW

25.5% 14.5% 6.2 months [4][15]

QD = once daily; QW = once weekly; BTKi = Bruton's tyrosine kinase inhibitor

Combination Therapy
Parsaclisib has also been evaluated in combination with standard-of-care therapies. The

CITADEL-112 study assessed Parsaclisib with rituximab, bendamustine + rituximab, or

ibrutinib.

Table 3: Efficacy of Parsaclisib in Combination Therapy (CITADEL-112)
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Combination Regimen
Objective Response Rate
(ORR)

Reference

Parsaclisib + Rituximab 81.3% [16]

Parsaclisib + Bendamustine +

Rituximab
55.6% [16]

Parsaclisib + Ibrutinib 50.0% [16]

Safety and Tolerability
Across clinical trials, Parsaclisib has demonstrated a manageable safety profile.[9][11][17] The

most common treatment-emergent adverse events (TEAEs) are generally low-grade and

include diarrhea, nausea, fatigue, and rash.[9] Immune-mediated toxicities, a known class

effect of PI3K inhibitors, have been observed, and prophylaxis for Pneumocystis jirovecii

pneumonia (PJP) is typically required.[10][11][18]

Table 4: Common Treatment-Emergent Adverse Events (All Grades) with Parsaclisib

Monotherapy

Adverse Event Reported Frequency Reference

Diarrhea/Colitis 36% [9]

Nausea 36% [9]

Fatigue 31% [9]

Rash 31% [9]

Neutropenia
50-62.5% (in combination

studies)
[16]

Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols for Parsaclisib research are proprietary and not

fully available in the public domain. However, the methodologies employed in key clinical trials

provide a framework for designing future studies.
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Clinical Trial Design: The CITADEL Program
The Phase 2 CITADEL studies shared a similar design, which serves as a model for evaluating

Parsaclisib in specific NHL populations.

Patient Population
(Relapsed/Refractory NHL Subtype,

ECOG PS ≤2, Specific Prior Therapies)

Induction Dosing
Parsaclisib 20 mg QD for 8 weeks

Maintenance Dosing
(e.g., Parsaclisib 2.5 mg QD) Mandatory PJP Prophylaxis

Primary Endpoint: ORR by IRC
Secondary Endpoints: CRR, DOR, PFS, OS, Safety

Click to download full resolution via product page

Diagram 2: Generalized Experimental Workflow for CITADEL Phase 2 Trials.

Key Methodological Components:

Patient Selection: Eligibility criteria typically include histologically confirmed relapsed or

refractory NHL subtypes after a specific number of prior systemic therapies, and an Eastern

Cooperative Oncology Group (ECOG) performance status of ≤2.[9][10][11]

Dosing Strategy: A common dosing regimen involves an initial daily dosing period (e.g., 20

mg once daily for 8 weeks) followed by a lower-dose daily or weekly maintenance schedule.

[9][10][11][19] This strategy was developed to optimize long-term tolerability.

Efficacy Assessment: Tumor response is typically evaluated according to the Lugano criteria.

[7] The primary endpoint in many of the Phase 2 studies was the objective response rate
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(ORR) as determined by an independent review committee.[20]

Safety Monitoring: Safety and tolerability are assessed through the monitoring of treatment-

emergent adverse events (TEAEs), clinical laboratory assessments, and physical

examinations, graded according to the Common Terminology Criteria for Adverse Events

(CTCAE).[3]

Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time

points to determine plasma drug concentrations and to analyze biomarkers of PI3Kδ

pathway inhibition.[7]

In Vitro and In Vivo Preclinical Assays
While specific protocols are not detailed in the provided references, the types of assays used to

characterize Parsaclisib's activity are described:

Kinase Assays: Biochemical assays were used to determine the half-maximal inhibitory

concentration (IC50) of Parsaclisib against PI3Kδ and other isoforms to establish potency

and selectivity.[18]

Cell-Based Proliferation Assays: The effect of Parsaclisib on the proliferation of various B-cell

malignancy cell lines was assessed to confirm its direct anti-tumor activity.[1][6]

Xenograft Models: The in vivo efficacy of Parsaclisib was evaluated in mouse models

bearing human B-cell lymphoma xenografts (e.g., Pfeiffer DLBCL model).[1][21] Tumor

growth inhibition was measured following oral administration of the compound.[1]

Conclusion and Future Directions
Parsaclisib is a potent and highly selective PI3Kδ inhibitor that has demonstrated substantial

clinical benefit and a manageable safety profile in patients with various subtypes of relapsed or

refractory non-Hodgkin lymphoma.[3][9][22] Its differentiated safety profile, particularly

regarding hepatotoxicity, represents a potential advantage over earlier-generation PI3K

inhibitors.[6][16]

Future research will likely focus on optimizing combination therapies, exploring its utility in

earlier lines of treatment, and identifying predictive biomarkers to select patients most likely to
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respond. Although the New Drug Application for Parsaclisib was withdrawn in 2022 due to the

FDA's request for confirmatory studies which the manufacturer opted not to pursue, the

extensive data from the CITADEL program provides a valuable foundation for ongoing research

into PI3Kδ inhibition in hematologic malignancies.[17]

Parsaclisib Characteristics Clinical Outcomes
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Diagram 3: Core Attributes of Parsaclisib and Their Clinical Implications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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